molecular formula C16H19N3O B441957 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile CAS No. 543686-58-4

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile

Cat. No.: B441957
CAS No.: 543686-58-4
M. Wt: 269.34g/mol
InChI Key: WCZCTBJSMZYQFT-QPJJXVBHSA-N
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Description

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is a complex organic compound with the molecular formula C16H19N3O. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a nitrile group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamaldehyde under basic conditions to form the intermediate 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.

    Nitrile Addition: The intermediate is then reacted with acrylonitrile in the presence of a catalyst to introduce the nitrile group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-en-1-yl group.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with various enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-3-(4-pyridyl)propanenitrile: Similar structure but with a pyridine ring instead of a piperazine ring.

    3-oxo-3-(2-thienyl)propanenitrile: Contains a thiophene ring instead of a piperazine ring.

Uniqueness

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is unique due to the combination of its piperazine ring and phenylprop-2-en-1-yl group, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-9-8-16(20)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7H,8,10-14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZCTBJSMZYQFT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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